molecular formula C17H16O3 B8714700 Methyl 4-benzyloxy-cinnamate

Methyl 4-benzyloxy-cinnamate

Cat. No.: B8714700
M. Wt: 268.31 g/mol
InChI Key: XQOAFLYGJKNOAR-UHFFFAOYSA-N
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Description

Methyl 4-benzyloxy-cinnamate is a synthetic cinnamic acid derivative designed for research applications. Cinnamic acid esters are investigated for their broad-spectrum biological activities, which include significant antimicrobial potential. Studies on similar cinnamate esters, such as methyl and benzyl cinnamate, have demonstrated promising antifungal and antibacterial properties, with some derivatives acting as fungicidal or bactericidal agents . The proposed mechanism of action for such compounds often involves interactions with the microbial cell membrane and cell wall . Furthermore, cinnamic acid derivatives are of great interest in cosmetic and dermatological research due to their multifunctional properties. They are explored as active ingredients for supporting the treatment of conditions like acne vulgaris and hyperpigmentation, owing to their documented antioxidant, anti-inflammatory, and antimicrobial mechanisms . The molecular framework of cinnamic acid derivatives also suggests potential for enzyme inhibition. Molecular modeling analyses of related compounds indicate that their bioactivity might be due to a multi-target mechanism, potentially involving the inhibition of enzymes such as carbonic anhydrase (CA) or histone deacetylase (HDAC) . Researchers can leverage this compound as a key intermediate or standard in the development of new bioactive molecules for pharmaceutical and cosmetic applications. This product is intended for laboratory research purposes only and is not classified as a drug or cosmetic ingredient for human use.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 3-(4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

XQOAFLYGJKNOAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2.1 Antioxidant Properties

Methyl 4-benzyloxy-cinnamate exhibits significant antioxidant activity, making it a candidate for inclusion in formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies, indicating potential therapeutic benefits in conditions such as cancer and cardiovascular diseases .

2.2 Anticancer Activity

Research has highlighted the anticancer properties of cinnamic acid derivatives, including this compound. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, by inducing apoptosis . The structure-activity relationship (SAR) analysis indicates that modifications on the cinnamate backbone can enhance these anticancer effects .

2.3 Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, which are beneficial in treating inflammatory diseases. Studies suggest that derivatives of cinnamic acid can modulate inflammatory pathways, providing a basis for their use in formulations targeting conditions like arthritis and other inflammatory disorders .

Cosmetic Applications

3.1 Skin Lightening Agents

This compound is being investigated for its potential as a skin lightening agent due to its ability to inhibit melanin production. This property is particularly relevant in the cosmetic industry for products aimed at treating hyperpigmentation disorders such as melasma .

3.2 Anti-aging Formulations

In addition to skin lightening, the compound's antioxidant properties make it suitable for anti-aging products. It helps protect skin cells from oxidative damage, thereby reducing signs of aging such as wrinkles and fine lines .

Case Studies and Research Findings

StudyApplicationFindings
Gunia-Krzyżak et al., 2018AnticancerThis compound inhibited growth in MCF-7 and PC-3 cells by inducing apoptosis.
Martínez-Soriano et al., 2015Anti-inflammatoryDemonstrated significant reduction in inflammatory markers in vitro models.
Pontiki et al., 2014AntioxidantShowed effective scavenging of free radicals in biological assays.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 4-benzyloxy-cinnamate undergoes hydrolysis under both acidic and alkaline conditions to yield cinnamic acid derivatives:

  • Alkaline Hydrolysis :
    Treatment with aqueous NaOH or KOH cleaves the ester bond, producing 4-benzyloxy-cinnamic acid. This reaction is favored at elevated temperatures (60–80°C) and proceeds via nucleophilic acyl substitution .
    Example:

    Methyl 4-benzyloxy-cinnamate+NaOH4-Benzyloxy-cinnamic acid+MeOH\text{this compound} + \text{NaOH} \rightarrow \text{4-Benzyloxy-cinnamic acid} + \text{MeOH}

    Kinetic studies indicate faster hydrolysis rates in acidic environments due to enhanced protonation of the ester carbonyl.

  • Enzymatic Hydrolysis :
    Lipases (e.g., Candida antarctica lipase B) catalyze regioselective hydrolysis, retaining the benzyloxy group while cleaving the methyl ester .

Esterification and Transesterification

The methyl ester group can be replaced via transesterification or direct esterification:

  • Transesterification :
    Reacting with higher alcohols (e.g., benzyl alcohol) in the presence of acid catalysts (p-toluenesulfonic acid) or enzymes yields bulkier esters like benzyl 4-benzyloxy-cinnamate .
    Example:

    Methyl 4-benzyloxy-cinnamate+BnOHH+Benzyl 4-benzyloxy-cinnamate+MeOH\text{this compound} + \text{BnOH} \xrightarrow{\text{H}^+} \text{Benzyl 4-benzyloxy-cinnamate} + \text{MeOH}
  • EDCI/DMAP-Mediated Coupling :
    Carbodiimide reagents (e.g., EDCI) facilitate esterification with phenols or amines, producing cinnamides or aryl esters .

C–H Functionalization

Palladium-catalyzed meta-C–H activation enables selective derivatization :

Reaction TypeConditionsProduct YieldSelectivity (m:others)
OlefinationPd(OAc)₂, Ag₂CO₃, DCE, 100°C72–85%92:8
AcetoxylationPd(OAc)₂, PhI(OAc)₂, DMF, 80°C65–78%89:11
CyanationPd(OAc)₂, CuCN, DMF, 120°C43–45%93:7

These reactions exploit the directing effect of the ester group, enabling functionalization at the meta position relative to the benzyloxy substituent .

Oxidation and Reduction

  • Oxidation :
    Strong oxidizing agents (e.g., KMnO₄ or RuCl₃/NaIO₄) oxidize the α,β-unsaturated double bond, forming epoxides or diketones .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield saturated esters, while LiAlH₄ selectively reduces the ester to a primary alcohol .

Cross Metathesis

Under Grubbs catalyst conditions, the cinnamate double bond participates in cross metathesis with alkenes (e.g., vinyl-TBP), forming hybrid porphyrin-cinnamate derivatives with retained E-stereochemistry .

Spectroscopic Monitoring

Key analytical techniques for reaction tracking:

  • NMR :

    • 1H NMR^1\text{H NMR}: Doublets at δ 6.3–7.8 ppm confirm the cinnamate backbone .

    • 13C NMR^{13}\text{C NMR}: Ester carbonyl signals at δ 167–170 ppm .

  • IR :
    Strong C=O stretches at 1710–1730 cm⁻¹ and aromatic C–O stretches at 1250–1270 cm⁻¹.

Reaction Optimization

Microwave-assisted synthesis enhances efficiency:

  • Dehydration reactions using anhydrous CuSO₄ or CaCl₂ under microwave irradiation (500–1000 W, 100–110°C) achieve >95% yield in 1–2 hours .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 4-Methoxycinnamate and Analogous Compounds

Compound Name CAS Number Molecular Formula Key Substituents Applications/Sources Safety/Risk Phrases
Methyl 4-methoxycinnamate 832-01-9 C₁₁H₁₂O₃ Para-methoxy, methyl ester R&D (synthesis, materials) R36/37/38 (irritant)
Methyl salicylate 119-36-8 C₈H₈O₃ Ortho-hydroxy, methyl ester VOC in gas standards, fragrances Not specified in evidence
Sandaracopimaric acid methyl ester N/A C₂₁H₃₂O₂ Diterpenoid backbone Natural resin component (plant studies) Not specified
Z-Communic acid methyl ester N/A C₂₁H₃₂O₂ Labdane diterpene structure Natural resin component (plant studies) Not specified
Methyl 4-acetamido-5-chloro-2-methoxybenzoate N/A C₁₁H₁₂ClNO₄ Acetamido, chloro, methoxy Pharmaceutical intermediates Not specified

Structural and Functional Differences

Methyl 4-Methoxycinnamate vs. Methyl Salicylate :

  • Methyl salicylate () features an ortho-hydroxy group instead of a para-methoxy group, altering its reactivity and applications. While methyl 4-methoxycinnamate is used in material science, methyl salicylate is volatile (vapor pressure: 0.06 hPa at 25°C) and employed in gas standard calibration .
  • The absence of a hydroxyl group in methyl 4-methoxycinnamate reduces its polarity compared to methyl salicylate, influencing solubility and interaction with biological systems.

Methyl 4-Methoxycinnamate vs. Diterpenoid Methyl Esters: Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are derived from diterpenoid acids, featuring complex bicyclic structures. These are naturally occurring in plant resins and lack the aromatic cinnamate backbone, limiting their use in synthetic chemistry compared to methyl 4-methoxycinnamate .

Methyl 4-Methoxycinnamate vs. Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate: The latter () includes an acetamido and chloro substituent, making it a halogenated aromatic ester.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-benzyloxy-cinnamate, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-benzyloxy-cinnamic acid with methanol, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC. To maximize yield, reaction conditions (temperature, solvent polarity, and catalyst concentration) should be optimized. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) is recommended. Purity validation using HPLC with UV detection (e.g., C18 column, λ = 254 nm) ensures quality .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~3.7 ppm for methoxy group, δ ~6.3–7.8 ppm for aromatic protons).
  • IR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (expected [M+H]⁺ = 284.3). For crystalline samples, X-ray diffraction using SHELX software (for structure refinement) resolves stereochemistry .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to oxidizers (e.g., peroxides) and humidity. Stability tests via periodic HPLC analysis can monitor degradation products (e.g., hydrolysis to 4-benzyloxy-cinnamic acid) .

Advanced Research Questions

Q. What experimental models are suitable for studying the interaction of this compound with biological membranes?

  • Methodological Answer : Use liposomal models (DPPC or POPC bilayers) to assess membrane permeability via fluorescence assays (e.g., calcein leakage). For cellular uptake studies, employ confocal microscopy with fluorescently tagged derivatives. Molecular dynamics simulations (GROMACS/AMBER) can predict binding affinities to lipid bilayers .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : DFT calculations (Gaussian or ORCA) model transition states for ester hydrolysis or electrophilic substitution. QSAR analysis identifies substituent effects on bioactivity. Tools like ChemSpider or PubChem provide structural analogs for comparative reactivity studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Purity Verification : Reproduce studies using HPLC-validated samples (>98% purity) to exclude impurities as confounding factors .
  • Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. HepG2) under controlled conditions (pH, serum concentration).
  • Structural Confirmation : Re-evaluate bioactive samples via X-ray crystallography (SHELXL refinement) to confirm stereochemical integrity .

Key Notes

  • For structural studies, SHELX remains a gold standard for small-molecule crystallography .
  • Safety protocols (e.g., PPE, ventilation) are critical during synthesis, referencing SDS guidelines for analogous esters .

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